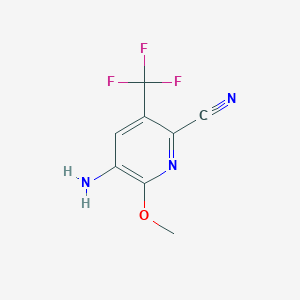
5-Amino-6-methoxy-3-(trifluoromethyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with amino, methoxy, and trifluoromethyl groups, as well as a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multi-step organic reactions One common method starts with the nitration of 2-methoxypyridine, followed by reduction to form the corresponding amino derivative Subsequent introduction of the trifluoromethyl group can be achieved through a nucleophilic substitution reaction using trifluoromethylating agents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-6-methoxy-2-pyridinecarbonitrile: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
5-Amino-3-(trifluoromethyl)-2-pyridinecarbonitrile: Lacks the methoxy group, which may influence its reactivity and solubility.
6-Methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile: Lacks the amino group, which may alter its potential for hydrogen bonding and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile imparts unique properties such as increased lipophilicity and metabolic stability. The combination of amino, methoxy, and nitrile groups provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C8H6F3N3O |
|---|---|
Peso molecular |
217.15 g/mol |
Nombre IUPAC |
5-amino-6-methoxy-3-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6F3N3O/c1-15-7-5(13)2-4(8(9,10)11)6(3-12)14-7/h2H,13H2,1H3 |
Clave InChI |
OCLBSHNQNQTBOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=N1)C#N)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
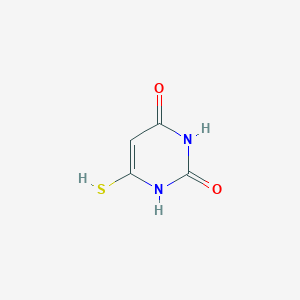
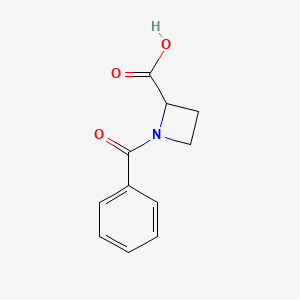
![3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile](/img/structure/B13937447.png)
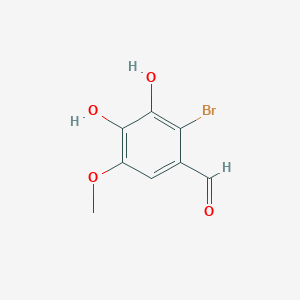



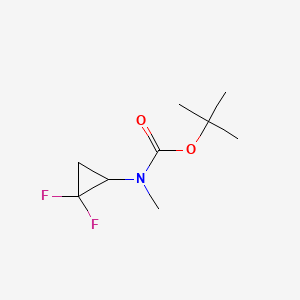

![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)
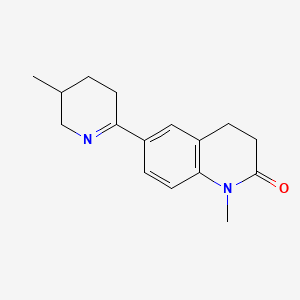

![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
